molecular formula C17H20N2O3 B1385054 N-(5-Amino-2-methoxyphenyl)-3-isopropoxybenzamide CAS No. 1020055-32-6

N-(5-Amino-2-methoxyphenyl)-3-isopropoxybenzamide

Cat. No. B1385054
CAS RN: 1020055-32-6
M. Wt: 300.35 g/mol
InChI Key: HQLGQNSJBZDTMC-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-3-isopropoxybenzamide (NAMIPB) is a novel compound that has been identified as a potential therapeutic agent in the treatment of various diseases. NAMIPB has a unique structure and biological activity, which makes it a promising candidate for a wide range of applications in the medical and scientific fields.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

  • The molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been studied, revealing insights into intermolecular interactions like dimerization and crystal packing. These studies are crucial for understanding the geometric and electronic properties of such compounds (Karabulut et al., 2014).

Biosensor Development

  • N-(4-hydroxyphenyl)-3,5-dinitrobenzamide derivatives have been used in the development of high-sensitive biosensors. These are employed for the electrocatalytic determination of substances like glutathione and piroxicam, indicating potential applications in biomedical and environmental monitoring (Karimi-Maleh et al., 2014).

Antiviral Activity

  • N-Phenylbenzamide derivatives, which are structurally similar to N-(5-Amino-2-methoxyphenyl)-3-isopropoxybenzamide, have shown potential as antiviral agents. For instance, certain derivatives have been found effective against Enterovirus 71, a pathogen responsible for severe neurological diseases (Ji et al., 2013).

Chemical Synthesis and Drug Development

  • The compound and its related derivatives are used in the synthesis of various pharmacologically active molecules. For instance, they serve as intermediates or key components in the synthesis of novel drugs with potential anti-inflammatory and analgesic properties (Abdulla et al., 2014).

Exploration of Physical Properties

  • Studies have also focused on the physical properties of similar compounds, such as their molar refraction, polarizability, and effects in different solutions. This research is vital for understanding the compound's behavior in various environments and can inform its application in different fields (Sawale et al., 2016).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11(2)22-14-6-4-5-12(9-14)17(20)19-15-10-13(18)7-8-16(15)21-3/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLGQNSJBZDTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-3-isopropoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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